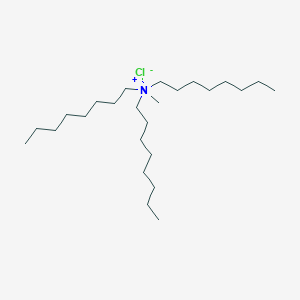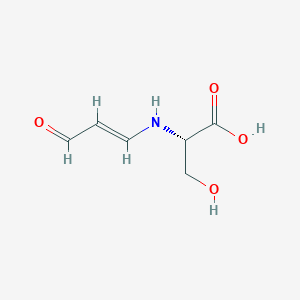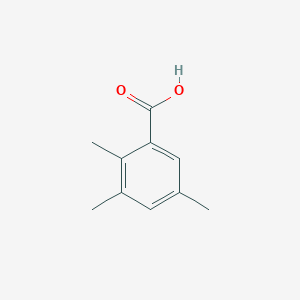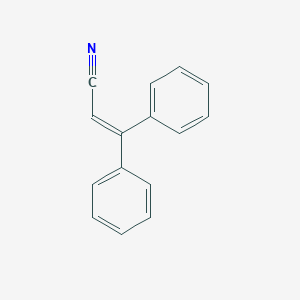
3,3-ジフェニルアクリロニトリル
概要
説明
3,3-Diphenylacrylonitrile (3,3-DPN) is a synthetic organic compound that belongs to the family of nitriles. It is a colorless, odorless, crystalline solid that is soluble in organic solvents and has a melting point of 149-151 °C. 3,3-DPN is a versatile compound used in a wide range of applications, including synthesis, scientific research, and lab experiments.
科学的研究の応用
有機合成
3,3-ジフェニルアクリロニトリルは、より複雑な分子の合成のためのビルディングブロックとして使用され、特にシナミル(C6H5CH=CH-CH2-)基を含む分子に使用されます。これは、新規の熱的に安定な化合物である2,2'-(([1,1'-ビフェニル]-4,4'-ジイルビス(フェニルアザニジイル))ビス(4,1-フェニレン))ビス(3,3-ジフェニルアクリロニトリル)(BP2TPAN)の合成に使用されており、これは凝集誘起発光(AIE)特性を示しています .
材料科学
材料科学の分野では、3,3-ジフェニルアクリロニトリルは、AIE活性ピリジニル-ジフェニルアクリロニトリル誘導体の構築に使用されてきました 。これらの誘導体は、電子供与体(D) - 電子受容体(A)効果の調節を通じて、光学特性を微調整するために使用されてきました 。また、凝集状態で円偏光発光を示すキラルなジフェニルアクリロニトリル-ペリレン液晶の作成にも使用されてきました .
製薬研究
3,3-ジフェニルアクリロニトリルは、反応性のシアノ(C≡N)基のために、潜在的な医薬品の合成のための出発物質として使用されます 。規制ガイドラインに準拠した詳細なキャラクタリゼーションデータが提供されており、分析方法開発、方法バリデーション、および品質管理アプリケーションに使用できます .
光変換フィルム
3,3-ジフェニルアクリロニトリルは、光変換フィルムの調製に使用されてきました 。これらのフィルムは、3,3-ジフェニルアクリロニトリルから合成された化合物でドープされており、優れた光安定性と紫外光変換特性を示しています .
凝集誘起発光(AIE)
3,3-ジフェニルアクリロニトリルは、凝集誘起発光(AIE)と呼ばれるユニークな光物理現象の研究に使用されてきました 。3,3-ジフェニルアクリロニトリルから誘導されたものなどのAIE活性化合物は、優れた発光特性により、幅広い用途があります
将来の方向性
3,3-Diphenylacrylonitrile has been used in the construction of novel diphenylacrylonitrile-connected BODIPY dyes with high fluorescence in both solution and an aggregated state by combining DRET and FRET processes in a single donor–acceptor system . This suggests potential future directions in the development of novel fluorescent materials.
作用機序
Target of Action
3,3-Diphenylacrylonitrile is a synthetic organic compound with the chemical formula C₁₅H₁₁N. It has been used in the synthesis of novel diphenylacrylonitrile-connected BODIPY dyes . These dyes have high fluorescence in both solution and an aggregated state .
Mode of Action
The key feature of 3,3-Diphenylacrylonitrile’s structure is the combination of two phenyl rings (C₆H₅) attached to a central carbon-carbon double bond (C=C) and a cyano group (C≡N). This structure contributes to the compound’s interesting chemical reactivity. In the construction of novel diphenylacrylonitrile-connected BODIPY dyes, it combines DRET and FRET processes in a single donor–acceptor system .
Biochemical Pathways
This leads to high fluorescence in both solution and an aggregated state .
Pharmacokinetics
The compound has a Log Po/w (iLOGP) of 2.5, indicating its lipophilicity .
Action Environment
The action environment of 3,3-Diphenylacrylonitrile can influence its action, efficacy, and stability. For instance, the compound has been found to be thermally stable . Furthermore, it has been used as a light conversion agent for agricultural films in winter , suggesting that it can function effectively in different environmental conditions.
生化学分析
Biochemical Properties
3,3-Diphenylacrylonitrile has been shown to interact with various biomolecules. For instance, it has been used in the construction of novel diphenylacrylonitrile-connected BODIPY dyes . These dyes exhibit high fluorescence in both solution and aggregated states, suggesting that 3,3-Diphenylacrylonitrile plays a role in enhancing fluorescence through its interactions with other molecules in the dye.
Cellular Effects
In terms of cellular effects, 3,3-Diphenylacrylonitrile has been identified as an anti-cancer molecule in certain studies . It was found to increase reactive oxygen species (ROS) generation, cause collapse of mitochondrial membrane potential (MMP), induce swelling in mitochondria, and promote cytochrome c release specifically in hepatocellular carcinoma (HCC) liver mitochondria . This suggests that 3,3-Diphenylacrylonitrile can influence cell function and impact cellular processes such as cell signaling pathways and cellular metabolism.
Molecular Mechanism
The molecular mechanism of 3,3-Diphenylacrylonitrile involves its interaction with biomolecules at the molecular level. For instance, it has been found to increase ROS generation, collapse MMP, induce mitochondrial swelling, and promote cytochrome c release . These effects suggest that 3,3-Diphenylacrylonitrile may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
The effects of 3,3-Diphenylacrylonitrile over time in laboratory settings have been observed in studies involving its use in the construction of novel AIE-active compounds . The compound was found to exhibit stable thermal properties, with decomposition temperatures of up to 414°C . This suggests that 3,3-Diphenylacrylonitrile has good stability and does not degrade easily, making it suitable for long-term studies.
Dosage Effects in Animal Models
While specific studies on the dosage effects of 3,3-Diphenylacrylonitrile in animal models are limited, it has been identified as an anti-cancer molecule in studies involving animal models of HCC
特性
IUPAC Name |
3,3-diphenylprop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGWQFSLTSPRBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC#N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40298040 | |
| Record name | 3,3-Diphenylacrylonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40298040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3531-24-6 | |
| Record name | 3,3-Diphenylacrylonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120378 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,3-Diphenylacrylonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40298040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propenenitrile, 3,3-diphenyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 3,3-Diphenylacrylonitrile interesting for optoelectronic applications?
A: 3,3-Diphenylacrylonitrile and its derivatives exhibit Aggregation-Induced Emission (AIE) properties [, ]. This means their fluorescence is significantly enhanced in the solid state or aggregated form compared to their dilute solutions. This characteristic makes them promising candidates for developing highly efficient light-emitting devices, sensors, and fluorescent probes.
Q2: How does the molecular structure of 3,3-Diphenylacrylonitrile-based compounds influence their fluorescence properties?
A: Studies have shown that incorporating 3,3-Diphenylacrylonitrile as a core unit with various substituents can significantly impact its AIE properties and emission color [, ]. For instance, introducing bulky groups like tetraphenylmethane or tetraphenyladamantane can hinder molecular rotation and enhance fluorescence quantum yields []. Additionally, modifying the electronic properties of the substituents can tune the emission wavelength, enabling the development of materials with tailored optical properties for specific applications.
Q3: Are there any challenges in using 3,3-Diphenylacrylonitrile derivatives for long-term applications like agricultural films?
A: While promising, 3,3-Diphenylacrylonitrile derivatives can exhibit varying degrees of photostability, particularly under prolonged exposure to UV radiation []. Research indicates that some derivatives undergo ring-closing oxidation reactions, leading to a decrease in fluorescence intensity over time. Overcoming this limitation through strategic molecular design and the development of protective measures is crucial for their successful implementation in long-term applications.
Q4: What are the current research directions for improving the performance of 3,3-Diphenylacrylonitrile-based materials?
A: Current research focuses on enhancing the stability and efficiency of 3,3-Diphenylacrylonitrile-based materials. This involves exploring different molecular designs to optimize AIE properties, improve photostability, and fine-tune the emission wavelength. Researchers are also investigating various processing techniques, such as doping into polymer matrices [, ], to enhance their processability and mechanical properties for practical applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

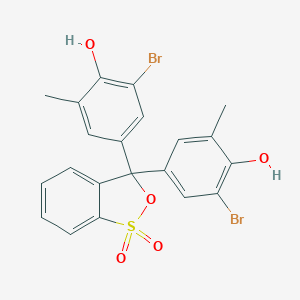

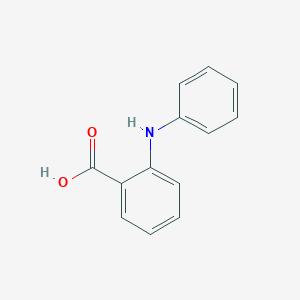


![3,9-Bis(2,4-di-tert-butylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B57288.png)





